molecular formula C21H22BrN3O2S B2382339 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1206989-29-8

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2382339
CAS No.: 1206989-29-8
M. Wt: 460.39
InChI Key: HEGYDQSCFWZASW-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a central imidazole ring substituted with a 4-bromophenyl group at position 5 and a furan-2-ylmethyl group at position 1. A thioether linkage connects the imidazole to a 1-(piperidin-1-yl)ethanone moiety.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c22-17-8-6-16(7-9-17)19-13-23-21(25(19)14-18-5-4-12-27-18)28-15-20(26)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGYDQSCFWZASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thioether linkage.

    Reduction: Reduced forms of the imidazole ring or bromophenyl group.

    Substitution: Substituted derivatives at the bromophenyl group.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the bromophenyl group can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Position 1 Substituents
  • Furan-2-ylmethyl vs. 4-Methylphenyl: The target compound’s furan-2-ylmethyl group () contrasts with analogs like 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (), which has a 4-methylphenyl substituent.
  • Furan-2-ylmethyl vs.
Position 5 Substituents
  • 4-Bromophenyl vs. 4-Fluorophenyl :
    Fluorine in 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () increases electronegativity, altering dipole interactions compared to bromine’s bulkier, lipophilic nature .

Thioether Linkage and Terminal Groups

Thioether vs. Oxime/Ether Linkages
  • The thioether in the target compound provides metabolic stability over oxygen-based linkages like those in sertaconazole (), which uses an ether group. Thioethers resist oxidative degradation, prolonging half-life .
Piperidin-1-yl vs. Pyrrolidin-1-yl
  • Replacing piperidine with pyrrolidine (e.g., 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, ) alters conformational flexibility. Piperidine’s six-membered ring offers better solubility, while pyrrolidine’s five-membered ring may enhance rigidity for target binding .

Physicochemical Properties

Property Target Compound 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol () 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()
Molecular Weight ~503.4 g/mol ~345.3 g/mol ~457.5 g/mol
LogP (Predicted) ~3.8 ~4.2 ~2.9
Hydrogen Bond Acceptors 5 2 7
Key Functional Groups Bromine, Furan, Piperidine Bromine, Thiol Fluorine, Methoxy, Thiazole

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel hybrid molecule that integrates multiple pharmacologically active moieties. This article aims to explore its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes:

  • A bromophenyl group, contributing to its lipophilicity and potential interaction with biological membranes.
  • An imidazole ring, known for its diverse biological activities including antimicrobial and anticancer properties.
  • A piperidine moiety, which is often associated with various pharmacological effects including analgesic and anti-inflammatory activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of imidazole derivatives against various pathogens. The compound was evaluated against Gram-positive and Gram-negative bacteria, yielding promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Methicillin-resistant S. aureusMIC values significantly lower than ceftriaxone (4 µM)

These findings suggest that the compound exhibits notable antibacterial activity, particularly against resistant strains.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was assessed through its effects on acetylcholinesterase (AChE) and urease:

Enzyme TypeIC50 Value (µM)
Acetylcholinesterase (AChE)6.28 ± 0.003
Urease2.14 ± 0.003

These results indicate that the compound may serve as a lead for developing new inhibitors for these enzymes, which are critical in various physiological processes and disease mechanisms .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural components:

  • The imidazole ring is known to interact with biological targets through hydrogen bonding and π-stacking interactions.
  • The piperidine moiety enhances the compound's ability to penetrate biological membranes, facilitating its action at target sites .

Case Studies

In a recent study involving a series of synthesized imidazole derivatives, compounds similar to our target showed significant antimicrobial activity against multi-drug resistant strains. For instance, derivatives with structural similarities exhibited MIC values comparable to established antibiotics . This underscores the potential of structurally diverse imidazole compounds in addressing antibiotic resistance.

Q & A

Q. Key Reagents :

  • 4-Bromophenylboronic acid (Suzuki coupling for aryl introduction) .
  • Furan-2-ylmethyl halides (alkylation agent for imidazole functionalization) .
  • Piperidin-1-yl ethanone precursors (for thioether coupling) .

Basic: Which spectroscopic and analytical techniques are employed to characterize this compound?

Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies proton environments (e.g., furan methyl protons at δ ~4.5 ppm, piperidine protons at δ ~1.5–3.0 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (411.52 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups like C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) .

Advanced: How can researchers evaluate the compound’s potential anticancer activity, and what in vitro models are appropriate?

Methodological approaches include:

  • Cell viability assays (MTT or CellTiter-Glo®) using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Apoptosis assays (Annexin V/PI staining) to quantify programmed cell death induction .
  • Mechanistic studies :
    • Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .
    • Molecular docking to predict interactions with oncogenic kinases or tubulin .

Optimization Tip : Compare activity against analogs (e.g., methoxyphenyl vs. bromophenyl derivatives) to establish structure-activity relationships (SAR) .

Advanced: What strategies resolve contradictions in reported biological activities between structurally similar analogs?

Discrepancies often arise from subtle structural variations. Approaches include:

  • SAR Studies : Systematically modify substituents (e.g., bromophenyl vs. chlorophenyl) and test activity against uniform assays .
  • Computational Modeling : Use density functional theory (DFT) to compare electronic properties (e.g., charge distribution on the imidazole ring) influencing target binding .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced antimicrobial activity with electron-withdrawing groups) .

Advanced: How can the thioether linkage formation be optimized to improve synthetic yield?

Critical parameters for this step:

  • Base Selection : Strong bases (e.g., NaH) improve nucleophilicity of the thiol group but may require inert atmospheres .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .
  • Temperature Control : Reactions at 0–25°C minimize side-product formation .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .

Q. Yield Comparison :

ConditionYield (%)Reference
DMF, NaH, 25°C72
THF, Et₃N, 0°C58

Advanced: What role do specific functional groups play in modulating biological activity?

  • 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., tubulin) .
  • Furanmethyl Group : Improves solubility and may participate in hydrogen bonding with target proteins .
  • Piperidine Moiety : Influences pharmacokinetics by increasing basicity and membrane permeability .
  • Thioether Linkage : Provides metabolic stability compared to ethers, reducing oxidative degradation .

Validation : Replace the furanmethyl group with a benzyl group and compare cytotoxicity to assess substituent effects .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggested by analog data) .
  • Photodegradation : Store in amber vials at -20°C to prevent light-induced thioether oxidation .
  • Solution Stability : Monitor via HPLC in buffers (pH 7.4) over 24 hours; degradation <5% indicates suitability for in vitro assays .

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